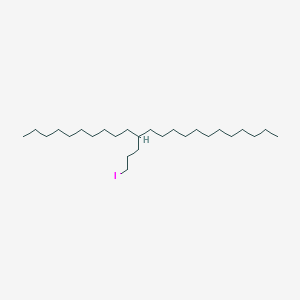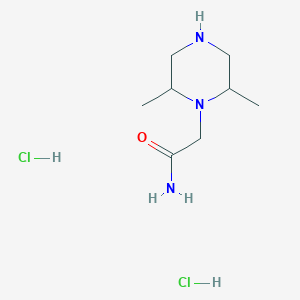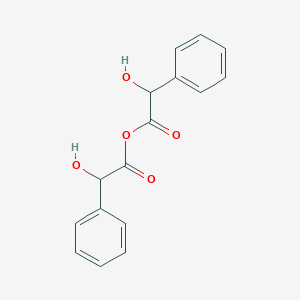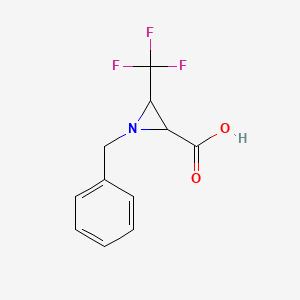
(2S,3S)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid is a unique organic compound characterized by its aziridine ring, benzyl group, and trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a trifluoromethyl-substituted epoxide in the presence of a base, leading to the formation of the aziridine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines.
Scientific Research Applications
(2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism by which (2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1-Benzyl-3-methylaziridine-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
(2R,3R)-1-Benzyl-3-(chloromethyl)aziridine-2-carboxylic acid: Contains a chloromethyl group instead of a trifluoromethyl group.
(2R,3R)-1-Benzyl-3-(difluoromethyl)aziridine-2-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C11H10F3NO2 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
1-benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)9-8(10(16)17)15(9)6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,16,17) |
InChI Key |
SIXZSDVTRRTIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)
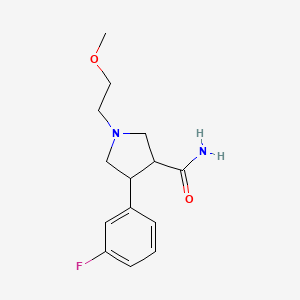
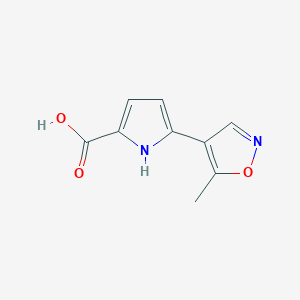
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)


![[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)

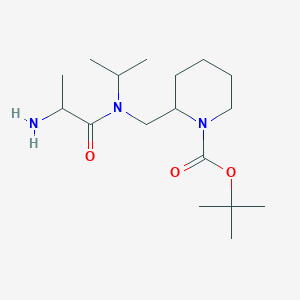
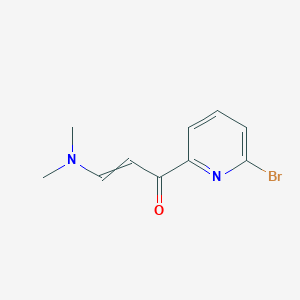
![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
